molecular formula C50H56N16O4 B12363722 Linagliptin Methyldimer

Linagliptin Methyldimer

Cat. No.: B12363722
M. Wt: 945.1 g/mol
InChI Key: CEWRYIAJQLCIAT-BZDWUGKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linagliptin Methyldimer is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Linagliptin Methyldimer involves the reaction of Linagliptin with an azo catalyst and an acid. The process begins with dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol. The mixture is then heated to 35°C and reacted for about 10 hours. After the reaction, the mixture is concentrated under reduced pressure, cooled, and then treated with methyl tert-butyl ether. The final product is obtained by filtering and vacuum-drying .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product, which is crucial for its use as an impurity reference substance in the quality control of Linagliptin .

Chemical Reactions Analysis

Types of Reactions

Linagliptin Methyldimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and impurities, which are identified and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Linagliptin Methyldimer has several scientific research applications:

Mechanism of Action

Linagliptin Methyldimer, like Linagliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of active incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion. The molecular targets include the DPP-4 enzyme and the pathways involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linagliptin Methyldimer is unique due to its specific role as an impurity in the synthesis of Linagliptin. Its presence and characterization are crucial for the quality control of Linagliptin, ensuring the safety and efficacy of the final pharmaceutical product .

Properties

Molecular Formula

C50H56N16O4

Molecular Weight

945.1 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-1-[[4-[[2-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]methyl]quinazolin-4-yl]methyl]-4-methyl-1H-quinazolin-2-yl]methyl]-7-but-2-ynyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C50H56N16O4/c1-6-8-24-63-40-42(56-46(63)61-22-14-16-31(51)27-61)59(4)48(69)65(44(40)67)29-38-53-35-20-12-10-18-33(35)37(55-38)26-50(3)34-19-11-13-21-36(34)54-39(58-50)30-66-45(68)41-43(60(5)49(66)70)57-47(64(41)25-9-7-2)62-23-15-17-32(52)28-62/h10-13,18-21,31-32H,14-17,22-30,51-52H2,1-5H3,(H,54,58)/t31-,32-,50?/m1/s1

InChI Key

CEWRYIAJQLCIAT-BZDWUGKRSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCC[C@H](C1)N)N(C8=O)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCCC(C1)N)N(C8=O)C)C

Origin of Product

United States

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